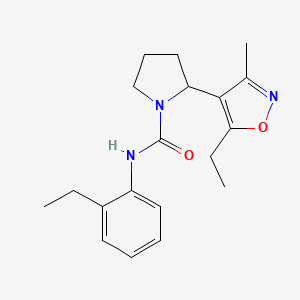![molecular formula C16H15N3O2S B4460685 N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B4460685.png)
N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
Descripción general
Descripción
N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. TBOA has been extensively studied for its potential use in treating neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
TBOA inhibits glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting these transporters, TBOA increases the concentration of extracellular glutamate, leading to enhanced synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit glutamate transporters, TBOA has been shown to increase the release of glutamate from neurons, enhance synaptic transmission, and increase neuronal excitability. TBOA has also been shown to have neuroprotective effects, protecting neurons from excitotoxicity and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. TBOA is highly effective at inhibiting glutamate transporters, making it a useful tool for studying the role of glutamate in neurological disorders. However, one limitation of using TBOA is its potential for off-target effects. TBOA has been shown to inhibit other transporters and ion channels, which can complicate the interpretation of experimental data.
Direcciones Futuras
There are a number of future directions for research on TBOA. One area of interest is the potential use of TBOA in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. TBOA has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Another area of interest is the development of more selective glutamate transporter inhibitors. While TBOA is highly effective at inhibiting glutamate transporters, its potential for off-target effects makes it less than ideal for clinical use. Developing more selective inhibitors could lead to safer and more effective treatments for neurological disorders.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential use in treating neurological disorders. Studies have shown that TBOA can effectively inhibit glutamate transporters and increase the extracellular glutamate concentration in the brain. This increased concentration of glutamate can lead to enhanced synaptic transmission and neuronal excitability, which can be beneficial in treating neurological disorders such as epilepsy and stroke.
Propiedades
IUPAC Name |
N-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-6-14(20)17-12-8-4-3-7-11(12)16-18-15(19-21-16)13-9-5-10-22-13/h3-5,7-10H,2,6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFCTZCRNIYEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(1,3-benzodioxol-5-ylamino)-4-quinazolinyl]amino}ethanol](/img/structure/B4460609.png)
![2-methyl-6-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)-1,3-benzothiazole](/img/structure/B4460613.png)
![4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile](/img/structure/B4460614.png)

![3-[4-oxo-4-(1-pyrrolidinyl)butyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4460622.png)
![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460628.png)
![N-allyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4460631.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B4460632.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460649.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B4460655.png)
![2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B4460666.png)
![N-(2,4-dimethylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460681.png)

![N-(2-ethoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460692.png)